Alrestatin Sodium

Aldose reductase Enzyme kinetics Diabetic neuropathy

Alrestatin sodium is a first-generation, noncompetitive aldose reductase inhibitor with an IC50 of 1.5 µM for ALR2 and 58 µM for ALR1. It is a critical reference compound for polyol pathway research and diabetic neuropathy models. Its unique 'double-decker' binding mode to human aldose reductase, revealed by X-ray crystallography, makes it a distinct scaffold for structure-based drug design and head-to-head kinetic comparisons with other ARIs.

Molecular Formula C14H8NNaO4
Molecular Weight 277.21 g/mol
CAS No. 51876-97-2
Cat. No. B1665726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlrestatin Sodium
CAS51876-97-2
SynonymsAlrestatin Sodium;  Alrestatine sodium;  AY-22284A;  AY 22284A;  AY22284A
Molecular FormulaC14H8NNaO4
Molecular Weight277.21 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)[O-].[Na+]
InChIInChI=1S/C14H9NO4.Na/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);/q;+1/p-1
InChIKeyFKZUETPACPDEAD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alrestatin Sodium (CAS 51876-97-2) for Research: Aldose Reductase Inhibition and Diabetic Complication Studies


Alrestatin sodium (CAS 51876-97-2) is the sodium salt form of alrestatin (AY-22,284), a first-generation aldose reductase inhibitor (ARI) of the carboxylic acid class [1]. It was the first orally bioavailable ARI to enter clinical trials in the late 1970s and early 1980s for the management of diabetic complications, including neuropathy [2]. Although its clinical development was discontinued due to hepatotoxicity concerns, alrestatin remains a pivotal tool in academic and industrial research for elucidating the role of the polyol pathway in hyperglycemia-induced tissue damage [3].

Why Alrestatin Sodium is Not Interchangeable with Other Aldose Reductase Inhibitors


Despite belonging to the same class of aldose reductase inhibitors (ARIs), compounds like alrestatin, sorbinil, tolrestat, and epalrestat exhibit significant differences in their enzyme inhibition kinetics, selectivity profiles, and in vivo pharmacological outcomes. These differences are rooted in their distinct chemical structures and binding modes, which preclude the interchangeability of ARIs in research settings [1]. For instance, the noncompetitive versus uncompetitive inhibition mechanisms, as well as differential selectivity for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1), can lead to divergent experimental results and toxicity profiles [2]. Therefore, direct, quantitative comparison is essential for selecting the appropriate compound for a specific study.

Quantitative Evidence for Alrestatin Sodium Differentiation from Comparator ARIs


Comparative Enzyme Inhibition Kinetics: Alrestatin vs. Sorbinil in Human Brain Tissue

In a direct head-to-head comparison, alrestatin demonstrated a Ki value of 170-320 µM for human brain aldose reductase, whereas sorbinil exhibited a Ki of 150 µM for the same enzyme [1]. The inhibition by alrestatin was noncompetitive for both aldose reductase and hexonate dehydrogenase, with a slightly stronger effect on the latter (Ki: 52-250 µM) [1]. In contrast, sorbinil showed uncompetitive inhibition for aldose reductase and was far more potent against hexonate dehydrogenase (Ki: 5 µM) [1].

Aldose reductase Enzyme kinetics Diabetic neuropathy

Alrestatin Selectivity for Aldose Reductase over Aldehyde Reductase in Rat Tissues

Alrestatin inhibits rat lens aldose reductase with an IC50 of 1.5 µM, while its inhibition of rat kidney aldehyde reductase is significantly weaker, with an IC50 of 58 µM . This represents a 38.7-fold selectivity for the target enzyme over the related off-target.

Selectivity Aldose reductase Aldehyde reductase

In Vivo Efficacy in Reducing Polyol Accumulation in Diabetic Rat Models

In a streptozotocin-induced diabetic rat model, administration of alrestatin at a dose of 0.75 mmol/kg significantly inhibited the accumulation of polyols (sorbitol) in the lens and sciatic nerve . This finding directly demonstrates the compound's ability to modulate the polyol pathway in vivo, a key endpoint in diabetic complication research.

In vivo Polyol pathway Diabetic neuropathy

Clinical Trial Outcomes: Subjective Symptom Improvement in Diabetic Neuropathy

In a clinical study involving two diabetic patients with severe peripheral neuropathy, intravenous administration of alrestatin (50 mg/kg) resulted in subjective improvement of clinical symptoms within 2 days, with effects lasting approximately 3 weeks post-infusion [1]. A separate 4-week, double-blind, placebo-controlled trial in 30 patients with diabetic polyneuropathy found significant differences favoring alrestatin over placebo for multiple measured variables, despite persistent hyperglycemia [2].

Clinical trial Diabetic neuropathy Patient-reported outcomes

Unique Binding Mode: The Alrestatin 'Double-Decker' in Human Aldose Reductase

X-ray crystallography studies have revealed a unique binding mode for alrestatin with a mutant form of human aldose reductase (C298A/W219Y). In this structure, two molecules of alrestatin bind to the active site in a stacked, 'double-decker' arrangement [1]. This binding mode is distinct from other ARIs and provides a structural basis for understanding inhibitor specificity and for designing novel, more selective inhibitors.

X-ray crystallography Binding mode Structure-activity relationship

Recommended Research Applications for Alrestatin Sodium Based on Differentiated Evidence


In Vitro Enzyme Kinetics and Selectivity Profiling Studies

Researchers can utilize alrestatin sodium to explore the nuances of aldose reductase inhibition kinetics, particularly in head-to-head comparisons with other ARIs like sorbinil. The distinct noncompetitive inhibition mechanism and selectivity profile (IC50 1.5 µM for ALR2 vs. 58 µM for ALR1) make it a valuable tool for dissecting the roles of specific aldo-keto reductases in the polyol pathway .

In Vivo Diabetic Complication Models (Rodent)

Alrestatin sodium is a suitable reference compound for validating in vivo models of diabetic neuropathy and cataract formation. Its demonstrated efficacy in reducing polyol accumulation in the lens and sciatic nerve of streptozotocin-induced diabetic rats at a dose of 0.75 mmol/kg provides a benchmark for evaluating novel ARIs or other therapeutic interventions .

Structural Biology and Computational Drug Design

The unique 'double-decker' binding mode of alrestatin to human aldose reductase, revealed by X-ray crystallography, offers a distinct starting point for structure-based drug design [1]. Computational chemists can use this structural data to model novel inhibitor scaffolds or to investigate the molecular determinants of inhibitor binding and selectivity within the aldo-keto reductase family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alrestatin Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.